molecular formula C23H21ClN2O3S2 B11965573 2-methylpropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11965573
M. Wt: 473.0 g/mol
InChI Key: WAHJZFKIBPMNQX-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISOBUTYL (2E)-2-(4-CHLOROBENZYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOBUTYL (2E)-2-(4-CHLOROBENZYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazolopyrimidines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of ISOBUTYL (2E)-2-(4-CHLOROBENZYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its interaction with biological targets.

Medicine

This compound may have potential applications in medicine, particularly in the development of new drugs. Its structure suggests it could interact with various biological pathways, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of ISOBUTYL (2E)-2-(4-CHLOROBENZYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would involve its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s effects would depend on its ability to bind to these targets and modulate their activity. The specific pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with a similar core structure but different substituents.

    Benzylidene Derivatives: Compounds with a benzylidene group attached to various cores.

    Thiophene Derivatives: Compounds containing a thiophene ring with different functional groups.

Uniqueness

The uniqueness of ISOBUTYL (2E)-2-(4-CHLOROBENZYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H21ClN2O3S2

Molecular Weight

473.0 g/mol

IUPAC Name

2-methylpropyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H21ClN2O3S2/c1-13(2)12-29-22(28)19-14(3)25-23-26(20(19)17-5-4-10-30-17)21(27)18(31-23)11-15-6-8-16(24)9-7-15/h4-11,13,20H,12H2,1-3H3/b18-11+

InChI Key

WAHJZFKIBPMNQX-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.